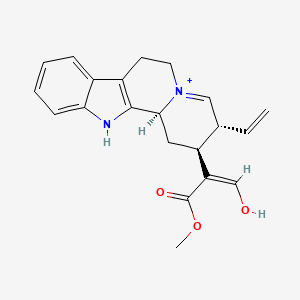
4,21-Dehydrocorynantheine aldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,21-Dehydrocorynantheine aldehyde is a member of beta-carbolines.
科学的研究の応用
Neurotoxicity and Metabolism
Aldehydes like 4,21-Dehydrocorynantheine aldehyde play a role in neurotoxicity and metabolism. Studies indicate that biogenic aldehydes could contribute to neurodegenerative disorders due to their neurotoxic properties. Aldehyde dehydrogenases (ALDH) are enzymes that detoxify these aldehydes, and mutations in ALDH genes are linked to diseases with neurological abnormalities (Marchitti, Deitrich, & Vasiliou, 2007).
Role in Cancer
In cancer research, ALDH enzymes, including those acting on 4,21-Dehydrocorynantheine aldehyde, are studied for their role in cancer stem cells. High ALDH activity is a marker in breast carcinomas and correlates with poor prognosis. This highlights the importance of ALDH in cancer survival and progression (Ginestier et al., 2007).
Aldehyde Dehydrogenase Deficiency
Research on ALDH deficiency, including its role in metabolism of aldehydes like 4,21-Dehydrocorynantheine aldehyde, shows its significance in metabolic and genetic conditions. A study on ALDH2 deficiency in Japanese populations reveals insights into facial flushing reactions to alcohol, suggesting a genetic basis for this response (Harada, Agarwal, & Goedde, 1981).
Molecular Toxicity Mechanisms
Aldehydes, including 4,21-Dehydrocorynantheine aldehyde, have been studied for their molecular toxicity mechanisms. These compounds contribute to human diseases through nucleic acid and protein carbonylation/oxidation, impacting gene expression and signal transduction. Their role in diseases like diabetes, neurodegenerative diseases, and aging-associated diseases is a subject of ongoing research (O'Brien, Siraki, & Shangari, 2005).
Protective Role Against Stroke
ALDH enzymes, which metabolize aldehydes like 4,21-Dehydrocorynantheine aldehyde, are studied for their protective role against stroke. ALDH2, in particular, has shown neuroprotective effects by clearing toxic aldehydes, suggesting potential therapeutic applications in stroke prevention (Guo et al., 2013).
特性
CAS番号 |
85925-15-1 |
|---|---|
製品名 |
4,21-Dehydrocorynantheine aldehyde |
分子式 |
C21H23N2O3+ |
分子量 |
351.4 g/mol |
IUPAC名 |
methyl (Z)-2-[(2S,3R,12bS)-3-ethenyl-2,3,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium-2-yl]-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C21H22N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,11-13,16,19,22H,1,8-10H2,2H3/p+1/t13-,16-,19-/m0/s1 |
InChIキー |
ALAYFJAHDKALQW-AXHNFQJDSA-O |
異性体SMILES |
COC(=O)/C(=C\O)/[C@H]1C[C@H]2C3=C(CC[N+]2=C[C@@H]1C=C)C4=CC=CC=C4N3 |
SMILES |
COC(=O)C(=CO)C1CC2C3=C(CC[N+]2=CC1C=C)C4=CC=CC=C4N3 |
正規SMILES |
COC(=O)C(=CO)C1CC2C3=C(CC[N+]2=CC1C=C)C4=CC=CC=C4N3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



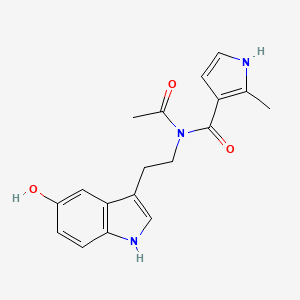

![(13E,15E,17E)-2-[(2E,4E)-dodeca-2,4-dien-2-yl]-7-hydroxy-8-methyl-1-oxa-5,10-diazacyclononadeca-13,15,17-triene-4,9,19-trione](/img/structure/B1247759.png)
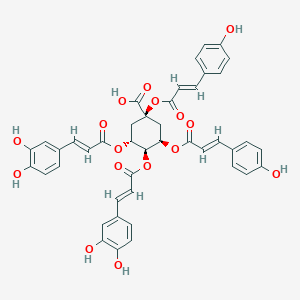



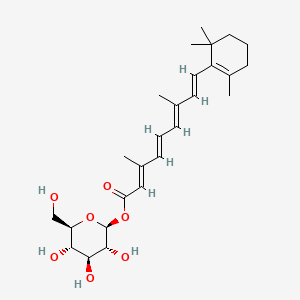
![6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo[2',3':1,5]-1,2,4-triazolo[4,3-a]-1,3,5-benzotriazepine](/img/structure/B1247770.png)


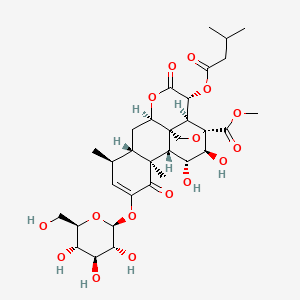
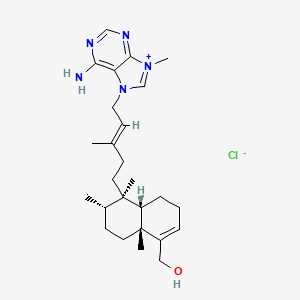
![N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1247780.png)